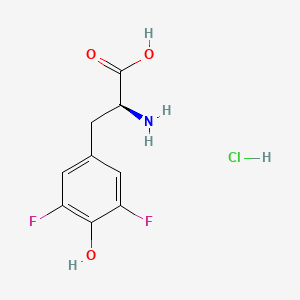
3,5-Difluoro-L-tyrosine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Difluoro-L-tyrosine Hydrochloride is a fluorinated analog of the amino acid tyrosine. It is known for its resistance to tyrosinase, an enzyme that catalyzes the oxidation of tyrosine. This compound is used in various scientific research applications, particularly in the study of protein tyrosine phosphatases (PTPs) due to its ability to mimic the natural substrate of these enzymes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-L-tyrosine Hydrochloride typically involves the fluorination of L-tyrosine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the 3 and 5 positions of the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Difluoro-L-tyrosine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent tyrosine compound.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide.
Major Products
The major products formed from these reactions include various fluorinated derivatives and quinone compounds, which can be further utilized in biochemical studies .
Aplicaciones Científicas De Investigación
3,5-Difluoro-L-tyrosine Hydrochloride is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of fluorinated peptides and proteins.
Biology: It is used to study the substrate specificity of protein tyrosine phosphatases.
Industry: Used in the development of fluorinated materials with enhanced properties
Mecanismo De Acción
The mechanism of action of 3,5-Difluoro-L-tyrosine Hydrochloride involves its interaction with protein tyrosine phosphatases. It binds to the active site of these enzymes, mimicking the natural substrate tyrosine. This interaction allows researchers to study the enzyme’s specificity and activity in detail .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-L-tyrosine: Another fluorinated analog of tyrosine, but with only one fluorine atom.
5-Fluoro-L-tyrosine: Similar to 3,5-Difluoro-L-tyrosine but with a single fluorine substitution at the 5 position.
Propiedades
Fórmula molecular |
C9H10ClF2NO3 |
|---|---|
Peso molecular |
253.63 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(3,5-difluoro-4-hydroxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9F2NO3.ClH/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;/h1-2,7,13H,3,12H2,(H,14,15);1H/t7-;/m0./s1 |
Clave InChI |
JXNQHHQMEPZGDH-FJXQXJEOSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1F)O)F)C[C@@H](C(=O)O)N.Cl |
SMILES canónico |
C1=C(C=C(C(=C1F)O)F)CC(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


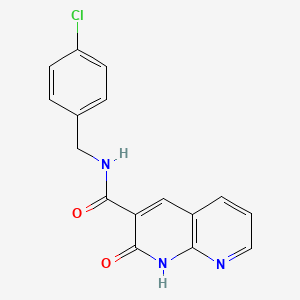
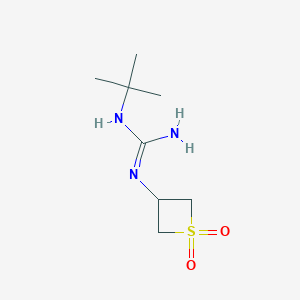

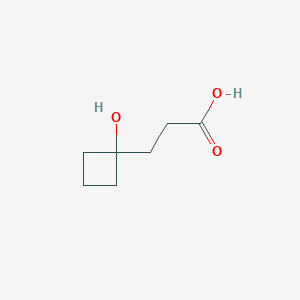
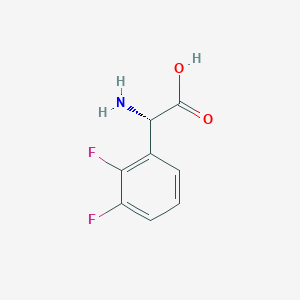
![3-ethoxy-N-methylspiro[3.4]octan-1-amine](/img/structure/B13013270.png)
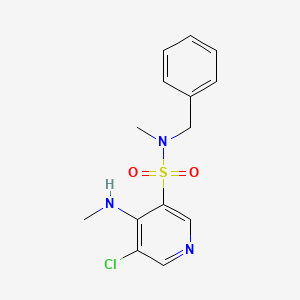
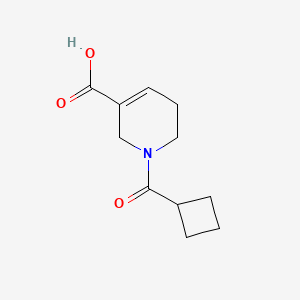
![2-[3-(Benzyloxy)oxetan-3-yl]aceticacid](/img/structure/B13013286.png)
![4-Chloropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13013290.png)

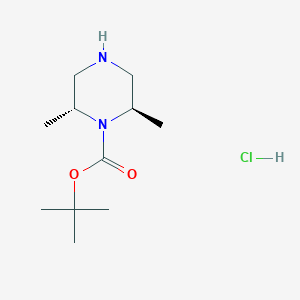

![5-(2',4-Dimethoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B13013328.png)
